
rac erythro-Dihydro Bupropion-d9
Vue d'ensemble
Description
rac erythro-Dihydro Bupropion-d9 is a labeled metabolite of the drug Bupropion. It is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Bupropion. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical techniques such as mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac erythro-Dihydro Bupropion-d9 involves the incorporation of deuterium atoms into the Bupropion molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
rac erythro-Dihydro Bupropion-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and pharmacokinetics of Bupropion .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to substitute specific functional groups in the molecule
Major Products
The major products formed from these reactions include various metabolites of Bupropion, such as hydroxybupropion, erythrohydrobupropion, and threohydrobupropion. These metabolites are crucial for understanding the drug’s pharmacological effects and metabolic pathways .
Applications De Recherche Scientifique
rac erythro-Dihydro Bupropion-d9 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Bupropion.
Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of Bupropion.
Analytical Chemistry: Utilized in mass spectrometry and other analytical techniques to study the structure and behavior of Bupropion and its metabolites.
Drug Development: Aids in the development of new drugs by providing insights into the metabolic pathways and pharmacokinetics of existing drugs .
Mécanisme D'action
rac erythro-Dihydro Bupropion-d9 exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, similar to Bupropion. This inhibition prolongs the action of these neurotransmitters in the synaptic cleft, enhancing their effects on the central nervous system. The compound binds to the norepinephrine transporter and the dopamine transporter, preventing the reuptake of these neurotransmitters .
Comparaison Avec Des Composés Similaires
rac erythro-Dihydro Bupropion-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hydroxybupropion: A major metabolite of Bupropion with similar pharmacological activity.
Threohydrobupropion: Another metabolite of Bupropion with distinct pharmacokinetic properties.
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid
The deuterium labeling in this compound provides advantages in analytical studies, such as improved stability and easier detection in mass spectrometry .
Activité Biologique
Rac erythro-Dihydro Bupropion-d9 is a deuterated analogue of Dihydrobupropion, a metabolite of the widely used antidepressant and smoking cessation aid, Bupropion. This compound has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, including metabolic pathways, mechanisms of action, and comparative studies with related compounds.
This compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies. The molecular formula is CHDN, and its synthesis involves several key steps that include the reduction of the aminoketone group of Bupropion, leading to the formation of both erythro- and threo-dihydrobupropion isomers.
The primary mechanism of action for this compound involves the inhibition of neurotransmitter reuptake, particularly dopamine and norepinephrine. By blocking the transporters responsible for reuptake, this compound increases the levels of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate depressive symptoms. This mechanism is similar to that of its parent compound, Bupropion.
Key Mechanisms:
- Dopamine Transporter Inhibition : Enhances dopaminergic neurotransmission.
- Norepinephrine Reuptake Inhibition : Contributes to mood regulation.
- Metabolic Stability : Deuteration improves tracking in pharmacokinetic studies.
Pharmacokinetics and Metabolism
Research indicates that this compound interacts with various molecular targets within the body. It is primarily metabolized by carbonyl reductases, which convert Bupropion into its active metabolites. The pharmacokinetic profile shows that this compound has a different disposition compared to non-deuterated forms due to its isotopic labeling.
Comparative Pharmacokinetics Table
Compound Name | Plasma Exposure | Mechanism of Action |
---|---|---|
This compound | Higher than Bupropion | Dopamine and norepinephrine reuptake inhibition |
Rac threo-Dihydro Bupropion | ~7-fold higher than Bupropion | Similar mechanism but different stereochemistry |
4-Hydroxybupropion | ~17-fold higher than Bupropion | Active metabolite with distinct effects |
Case Studies and Research Findings
- Stereoselective Pharmacokinetics : A study developed a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify enantiomers of bupropion and its metabolites. It demonstrated significant differences in plasma exposure between erythro- and threo-dihydrobupropion, suggesting that these metabolites have distinct pharmacological effects .
- Clinical Implications : Research has shown that metabolites like 4-hydroxybupropion significantly contribute to the therapeutic effects of bupropion. The steady-state plasma levels indicate that these metabolites could play crucial roles in both efficacy and adverse effects associated with bupropion therapy .
- Metabolic Pathway Studies : Studies utilizing this compound as a tracer have provided insights into metabolic pathways involving bupropion. These studies highlight how environmental factors such as pH and temperature can influence the compound's stability and efficacy during interactions with neurotransmitter systems.
Propriétés
IUPAC Name |
(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1/i2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-WSBYFTHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.